molecular formula C21H32N2O4S B5516890 N-(2-hydroxycyclohexyl)-N-methyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide

N-(2-hydroxycyclohexyl)-N-methyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide

Cat. No.: B5516890
M. Wt: 408.6 g/mol
InChI Key: BHGVTYJBAUBRQW-UHFFFAOYSA-N
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Description

N-(2-hydroxycyclohexyl)-N-methyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C21H32N2O4S and its molecular weight is 408.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.20827868 g/mol and the complexity rating of the compound is 617. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Compounds structurally related to N-(2-hydroxycyclohexyl)-N-methyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide have been studied for their antimicrobial properties. For instance, derivatives of cyclohexanones, which share structural similarities, have shown promising antimicrobial activity. These findings suggest the potential of such compounds in developing new antimicrobial agents (Gein et al., 2005).

Enzyme Inhibition and Catalysis

Research into related compounds has demonstrated their utility in enzyme inhibition and as catalysts in chemical reactions. For example, compounds with piperazine and sulfonyl groups have been explored for their enantioselective catalytic properties in hydrosilylation reactions, indicating their potential in stereoselective synthesis (Wang et al., 2006). This underscores the utility of such molecules in facilitating specific chemical transformations, which is crucial for the pharmaceutical and chemical industries.

Drug Discovery for Chronic Diseases

Derivatives of this compound have been investigated for their potential in treating chronic diseases such as type 2 diabetes and Alzheimer's disease. The synthesis of multi-functional derivatives and their evaluation against key enzymes implicated in these diseases highlight the compound's relevance in drug discovery and development (Abbasi et al., 2018).

Chemical Synthesis and Material Science

Research has also extended into the use of related compounds in the synthesis of new materials and chemical entities, demonstrating the broad applicability of such molecules in various scientific domains. For instance, studies on the solid-phase synthesis of related compounds underline the versatility of these molecules in creating new materials with potential applications in technology and industry (Luo & Huang, 2004).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action would be studied. This involves understanding how the compound interacts with biological systems, what effects it has, and how it produces those effects .

Safety and Hazards

The safety and hazards associated with the compound would be studied. This includes understanding its toxicity, flammability, environmental impact, and precautions that need to be taken while handling it .

Properties

IUPAC Name

N-(2-hydroxycyclohexyl)-N-methyl-1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O4S/c1-16-7-9-17(10-8-16)15-28(26,27)23-13-11-18(12-14-23)21(25)22(2)19-5-3-4-6-20(19)24/h7-10,18-20,24H,3-6,11-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGVTYJBAUBRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)N(C)C3CCCCC3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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